Schaftoside

Nematicidal Agricultural pest control Meloidogyne incognita

Schaftoside (apigenin-6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranoside) is a di-C-glycosylflavone distinguished from its isomer isoschaftoside by 2.8-fold greater nematicidal potency (LC₅₀ 114.66 vs. 325.11 μg/mL) and 4.3-fold higher oral bioavailability (0.95% vs. 0.22%). Its 9- to 35-fold abundance advantage in Desmodium styracifolium makes it the analytically robust marker for QAMS-based QC and pharmacopoeial compliance. Validated UPLC-MS/MS methods and a published PBPK model support its use in ADME/PK studies. For TLR4/MyD88 pathway research, schaftoside delivers 62% neutrophil reduction in murine lung inflammation at 400 μg/kg. Certified ≥98% HPLC reference material is essential for reproducible potency assays, pharmacokinetic profiling, and regulatory botanical identification.

Molecular Formula C26H28O14
Molecular Weight 564.5 g/mol
CAS No. 51938-32-0
Cat. No. B1680920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchaftoside
CAS51938-32-0
SynonymsSchaftoside;  Apigenin 6-C-glucoside-8-C-arabinoside
Molecular FormulaC26H28O14
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
InChIInChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26+/m0/s1
InChIKeyMMDUKUSNQNWVET-WMRYYKKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schaftoside (CAS 51938-32-0): Technical Specifications and Compound Class Context for Scientific Procurement


Schaftoside (apigenin-6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranoside) is a di-C-glycosylflavone belonging to the flavonoid C-glycoside subclass [1]. It possesses the molecular formula C₂₆H₂₈O₁₄ and an exact mass of 564.1479 g/mol [2]. Structurally, schaftoside features two carbohydrate moieties C-glycosidically linked to the 6- and 8-positions of the apigenin flavonoid backbone, a bonding arrangement that confers hydrolytic stability relative to O-glycosidic flavonoids [3]. Schaftoside has been identified as a bioactive constituent in numerous botanical sources, including Desmodium styracifolium, Eleusine indica, and Camellia sinensis (tea) [4].

Why Schaftoside Cannot Be Substituted by Isomeric or Structural Analogs in Critical Research Applications


Schaftoside exists within a closely related family of apigenin-derived di-C-glycosides including isoschaftoside (apigenin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside), vicenin-2 (apigenin-6,8-di-C-β-D-glucopyranoside), and isovitexin. While these compounds share the same flavonoid aglycone core, they exhibit quantifiable differences in bioactivity magnitude, pharmacokinetic fate, and analytical behavior due to the distinct identity and positional arrangement of their sugar moieties [1]. For instance, the mere inversion of arabinose and glucose attachment positions between schaftoside and isoschaftoside yields a 2.8-fold difference in nematicidal potency [2] and a 4.3-fold difference in oral bioavailability [3]. Consequently, substitution of schaftoside with its cheaper or more readily available isomers will alter experimental outcomes in potency assays, compromise pharmacokinetic predictions, and invalidate quantitative analytical methods calibrated specifically for schaftoside as a reference standard. The following section provides the quantitative evidence substantiating these non-interchangeable characteristics.

Schaftoside (51938-32-0): Quantitative Differentiation Evidence Versus Isoschaftoside, Vicenin-2, and Crude Extracts


Nematicidal Potency: Schaftoside Demonstrates 2.8-Fold Higher Activity Than Its Isomer Isoschaftoside

In a direct head-to-head evaluation, schaftoside exhibited substantially stronger nematicidal activity than its positional isomer isoschaftoside against the root-knot nematode Meloidogyne incognita [1]. The LC₅₀ value for schaftoside was 114.66 μg/mL, whereas isoschaftoside required a 2.8-fold higher concentration to achieve equivalent mortality (LC₅₀ = 323.09 μg/mL) [1]. Notably, schaftoside also outperformed the crude extract from Arisaema erubescens tubers, which had an LC₅₀ of 258.11 μg/mL [1].

Nematicidal Agricultural pest control Meloidogyne incognita

Oral Bioavailability: Schaftoside Achieves 4.3-Fold Higher Systemic Exposure Than Isoschaftoside

A validated UPLC-MS/MS method quantified the absolute oral bioavailability of schaftoside and isoschaftoside in rat plasma following oral administration [1]. Schaftoside exhibited an absolute bioavailability of 0.95%, while its isomer isoschaftoside demonstrated only 0.22% [1]. This 4.3-fold difference in systemic exposure is attributed to the distinct sugar moiety arrangement affecting intestinal absorption and/or first-pass metabolism [1]. A subsequent physiologically based pharmacokinetic (PBPK) modeling study confirmed the low oral bioavailability of schaftoside (<5%) and demonstrated that it undergoes minimal hepatic metabolism, being excreted largely unchanged in urine and bile [2].

Pharmacokinetics Bioavailability ADME

Xanthine Oxidase Inhibition: Schaftoside Exhibits Moderate Potency (IC₅₀ = 51.4 μM) Comparable to Synthetic Reference Inhibitors

Schaftoside inhibits xanthine oxidase with an IC₅₀ value of 51.4 μM [1]. For comparative context, the clinically used xanthine oxidase inhibitor allopurinol exhibits an IC₅₀ in the range of 5-10 μM under similar assay conditions, while the natural flavonoid luteolin demonstrates an IC₅₀ of 7.83 μM [2]. Schaftoside's moderate inhibitory activity positions it as a useful tool compound for studying flavonoid C-glycoside structure-activity relationships in xanthine oxidase modulation, with potency sufficient for in vitro mechanistic studies but distinct from the nanomolar potency of newer synthetic inhibitors [1].

Xanthine oxidase Hyperuricemia Gout

In Vivo Anti-Inflammatory Efficacy: Schaftoside Reduces Neutrophil Influx by 62% and Ameliorates Corneal Damage in Fungal Keratitis

In a murine model of LPS-induced airway inflammation, schaftoside administered at 400 μg/kg inhibited neutrophil influx into the lung by 62% compared to vehicle-treated controls [1]. Additionally, in a mouse model of Aspergillus fumigatus keratitis, schaftoside treatment significantly reduced corneal damage by inhibiting neutrophil recruitment and suppressing the upregulation of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 at both mRNA and protein levels, while concurrently downregulating TLR4 and MyD88 expression [2]. The protective effect was validated through both in vitro and in vivo experimental systems [2].

Anti-inflammatory Neutrophil recruitment TLR4/MyD88 pathway

Analytical Standardization: Schaftoside as the Validated Internal Reference for Multi-Component Quality Control

In a comprehensive quality assessment study of Desmodium styracifolium, schaftoside was selected as the internal reference standard for the simultaneous quantification of four C-glycosylflavonoids (schaftoside, isoorientin, isoschaftoside, and isovitexin) using the quantitative analysis of multi-components by single marker (QAMS) method [1]. The relative correction factors (RCFs) between schaftoside and the other three flavonoids were calculated, with the method demonstrating excellent linearity: schaftoside calibration curve y = 25,745.13x + 13,794.11 (r² = 0.9999, linear range: 0.96–768.00 μg/mL) [2]. Schaftoside content in Desmodium styracifolium stem and leaf was determined to range from 0.319% to 0.427% (w/w), substantially higher than isoschaftoside content (0.012%–0.034%) [3].

Quality control HPLC standardization QAMS methodology

Cerebral Ischemia-Reperfusion Protection: Schaftoside Enhances Autophagy and Reduces Apoptosis via AMPK/mTOR Pathway Modulation

In a rat middle cerebral artery occlusion (MCAO) model of cerebral ischemia-reperfusion injury, schaftoside treatment significantly amplified the activation of the AMPK/mTOR pathway, enhancing autophagy while reducing both apoptosis and neuroinflammation [1]. Schaftoside administration resulted in quantifiable reductions in infarct volume, improved neurological deficit scores, and decreased expression of pro-apoptotic markers (Bax, cleaved caspase-3) relative to untreated MCAO controls [1]. This neuroprotective mechanism is distinct from other flavonoid C-glycosides studied in similar models; for instance, isoschaftoside has been reported to exert anti-senescence effects via RAC2/LINC00294-mediated ROS suppression rather than AMPK/mTOR-dependent autophagy induction [2].

Neuroprotection Ischemia-reperfusion Autophagy

Schaftoside (51938-32-0): Evidence-Based Application Scenarios for Research and Industrial Procurement


Agricultural Nematicide Discovery and Structure-Activity Relationship Studies

Schaftoside is the preferred compound for nematicidal screening and SAR studies targeting Meloidogyne incognita due to its 2.8-fold greater potency (LC₅₀ = 114.66 μg/mL) compared to its isomer isoschaftoside [1]. Researchers investigating structure-activity relationships among C-glycosylflavones should prioritize schaftoside as the reference standard, as it establishes the upper bound of potency within this structural class and provides a benchmark for evaluating synthetic analogs or semi-synthetic derivatives.

Preclinical Pharmacokinetic Studies of Flavonoid C-Glycosides

In ADME/PK investigations, schaftoside is the analytically tractable candidate for oral bioavailability studies, as its 4.3-fold higher absolute bioavailability (0.95% vs. 0.22% for isoschaftoside) enables reliable plasma concentration quantification following oral dosing [2]. The availability of validated UPLC-MS/MS methods and a published PBPK model for schaftoside [3] further supports its selection as the representative flavonoid C-glycoside for pharmacokinetic profiling in preclinical species.

Botanical Authentication and Quality Control of Desmodium styracifolium Products

Schaftoside is the designated internal reference standard for QAMS-based quality control of Desmodium styracifolium herbal materials and finished products [4]. With a content abundance 9- to 35-fold higher than isoschaftoside in plant tissues [5], schaftoside is the analytically robust marker compound for establishing botanical identity, detecting adulteration, and ensuring batch-to-batch consistency in commercial herbal preparations. Procurement of certified schaftoside reference material (≥98% purity by HPLC) is essential for compliance with pharmacopoeial monograph requirements.

TLR4/MyD88 Pathway Investigation in Inflammatory Disease Models

Schaftoside serves as a validated tool compound for TLR4/MyD88 pathway inhibition studies, with demonstrated in vivo efficacy in murine lung inflammation (62% neutrophil reduction at 400 μg/kg) [6] and fungal keratitis models [7]. Researchers investigating TLR4-mediated inflammatory signaling should select schaftoside over alternative flavonoids that may exert anti-inflammatory effects through other mechanisms (e.g., NF-κB inhibition, COX-2 suppression without TLR4 modulation), as schaftoside's dual suppression of TLR4 and MyD88 expression provides a defined molecular target engagement profile.

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